1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole
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Overview
Description
1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole is an organic compound characterized by a cyclopentyl ring substituted with a methyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentyl derivative with a pyrrole precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-((1R,2S)-2-Phenylcyclopropanaminium): Shares structural similarities but differs in the cyclopropane ring and phenyl group.
(1R,2S)-2-Bromocyclopentanol: Similar cyclopentyl structure but with a bromine substituent.
Uniqueness: 1-((1R,2S)-2-Methylcyclopentyl)-1H-pyrrole is unique due to its specific stereochemistry and the presence of both a cyclopentyl and pyrrole ring, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-[(1R,2S)-2-methylcyclopentyl]pyrrole |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h2-3,7-10H,4-6H2,1H3/t9-,10+/m0/s1 |
InChI Key |
IIFIVULCXNBLQG-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]1N2C=CC=C2 |
Canonical SMILES |
CC1CCCC1N2C=CC=C2 |
Origin of Product |
United States |
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